molecular formula C20H18N2O2S B5779792 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide

2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide

Cat. No. B5779792
M. Wt: 350.4 g/mol
InChI Key: CFGKCBPIVPKVJO-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide, also known as MTH, is a hydrazone compound that has been extensively studied for its potential applications in various fields of research. MTH has been found to exhibit a broad range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are critical for the survival and proliferation of cancer cells and microorganisms. 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II, which is essential for DNA replication and cell division. 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and apoptosis.
Biochemical and physiological effects:
2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide can induce apoptosis and cell cycle arrest in cancer cells, which suggests that it may be a promising candidate for cancer therapy. 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has also been found to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has several advantages for lab experiments, including its broad range of biological activities, low toxicity, and ease of synthesis. However, there are also some limitations to its use in lab experiments. For example, 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has poor solubility in aqueous solutions, which can make it difficult to administer to cells in vitro. Additionally, 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide. One potential direction is to investigate its potential as a cancer therapy in vivo. Another potential direction is to explore its potential as an antimicrobial agent, particularly in the context of multidrug-resistant bacteria. Additionally, further studies are needed to elucidate the mechanism of action of 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide and to identify potential molecular targets for its therapeutic applications.

Synthesis Methods

2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide can be synthesized by the condensation reaction between 3-methyl-2-thiophenecarboxaldehyde and 2,2-diphenylacetic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds under mild reaction conditions and yields a high purity product. The structure of 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide can be confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has been extensively studied for its potential applications in various fields of research. In the field of cancer research, 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has been found to exhibit potent antitumor activity against a broad range of cancer cell lines, including breast, lung, prostate, and colon cancer. 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which suggests that it may be a promising candidate for cancer therapy.
In the field of microbiology, 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has been found to exhibit potent antimicrobial activity against a broad range of bacteria and fungi. 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has been shown to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger.

properties

IUPAC Name

2-hydroxy-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-15-12-13-25-18(15)14-21-22-19(23)20(24,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,24H,1H3,(H,22,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGKCBPIVPKVJO-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2,2-diphenylacetohydrazide

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